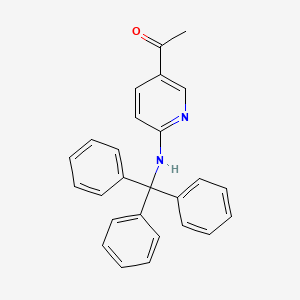

5-Acetyl-2-tritylamino pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[6-(tritylamino)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O/c1-20(29)21-17-18-25(27-19-21)28-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19H,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUMLJTXYCMQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649695 | |

| Record name | 1-{6-[(Triphenylmethyl)amino]pyridin-3-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49647-11-2 | |

| Record name | 1-{6-[(Triphenylmethyl)amino]pyridin-3-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49647-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetyl-2-tritylamino pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Acetyl-2-tritylamino pyridine, a pyridine derivative with potential applications in medicinal chemistry and organic synthesis. This document delves into its chemical properties, a detailed synthesis protocol, and its potential biological significance, offering valuable insights for researchers in drug discovery and development.

Introduction: The Chemical Landscape of Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds[1][2]. Their prevalence in nature, found in essential molecules like vitamins and alkaloids, underscores their significance[1]. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's basicity, solubility, and ability to interact with biological targets[2]. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of these properties, making substituted pyridines a versatile platform for drug design[3].

The acetyl group, a common substituent, can participate in various chemical transformations, while the trityl group is a bulky lipophilic protecting group often used in organic synthesis to selectively mask primary amines[4][5]. The combination of these functionalities in this compound creates a unique chemical entity with potential for further elaboration and biological investigation.

Physicochemical Properties and Characterization

This compound, also known by its IUPAC name 1-(6-(tritylamino)pyridin-3-yl)ethan-1-one, is a solid at room temperature and is generally soluble in organic solvents. The presence of the bulky, non-polar trityl group contributes to its lipophilicity[4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 49647-11-2 | [4] |

| Molecular Formula | C₂₆H₂₂N₂O | [4] |

| Molecular Weight | 378.47 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in organic solvents | [4] |

-

¹H NMR: The spectrum would likely show signals corresponding to the aromatic protons of the pyridine and trityl groups, a singlet for the acetyl methyl protons, and a signal for the amine proton.

-

¹³C NMR: The carbon spectrum would display resonances for the carbonyl carbon of the acetyl group, the carbons of the pyridine and trityl aromatic rings, and the methyl carbon of the acetyl group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process starting from a commercially available precursor. The first step involves the synthesis of the key intermediate, 2-amino-5-acetylpyridine, followed by the protection of the amino group with a trityl group.

Step 1: Synthesis of 2-Amino-5-acetylpyridine

This procedure details the synthesis of 1-(6-aminopyridin-3-yl)ethanone from 1-(6-chloropyridin-3-yl)ethanone[4].

Experimental Protocol:

-

To a 1L autoclave, add a saturated aqueous ammonia solution (750 mL) of 1-(6-chloropyridin-3-yl)ethanone (40 g, 257.10 mmol)[4].

-

Stir the reaction mixture at 130°C for 10 hours[4].

-

After the reaction is complete, cool the mixture to room temperature[4].

-

Concentrate the mixture under reduced pressure to remove the solvent[4].

-

Purify the resulting residue by silica gel column chromatography, eluting with a 50:1 mixture of dichloromethane/methanol[4].

-

This process affords the target compound, 1-(6-aminopyridin-3-yl)ethanone (2-amino-5-acetylpyridine), as a yellow solid with a reported yield of 89%[4].

Diagram 1: Synthesis of 2-Amino-5-acetylpyridine

Caption: Reaction scheme for the synthesis of the key intermediate.

Step 2: Tritylation of 2-Amino-5-acetylpyridine

The following is a general and adaptable protocol for the tritylation of an amino group on a pyridine ring, based on established methods for protecting amines with trityl chloride[5].

Experimental Protocol:

-

Dissolve 2-amino-5-acetylpyridine (1 equivalent) in anhydrous pyridine[5].

-

Add trityl chloride (1.1 equivalents) to the solution at room temperature[5]. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain this compound.

Diagram 2: Tritylation of 2-Amino-5-acetylpyridine

Caption: Protection of the amino group to yield the final product.

Potential Applications and Biological Significance

While specific biological studies on this compound are limited, the broader class of pyridine derivatives has been extensively investigated for a wide range of pharmacological activities. Pyridine-containing compounds have shown promise as antimicrobial, antiviral, antitumor, and anti-inflammatory agents[1][2].

The presence of the acetyl group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The trityl group, while primarily a protecting group, can also influence the compound's pharmacokinetic properties due to its lipophilicity.

This compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The exploration of its biological activity is a promising area for future research.

Conclusion

This compound is a synthetically accessible pyridine derivative that combines the versatile reactivity of the acetyl group with the protective and lipophilic properties of the trityl group. This guide has provided a detailed protocol for its synthesis, starting from readily available materials. While its specific biological profile remains to be fully elucidated, its structural features make it an intriguing candidate for further investigation in the field of drug discovery and medicinal chemistry. The methodologies and insights presented herein are intended to support researchers in their efforts to explore the potential of this and related pyridine derivatives.

References

5-Acetyl-2-tritylamino Pyridine: A Strategic Intermediate in Modern Drug Discovery

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of 5-Acetyl-2-tritylamino pyridine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical structure, physicochemical properties, and strategic applications. The narrative emphasizes the rationale behind its synthesis and its role as a protected intermediate, enabling the construction of complex molecular architectures. This document serves as a practical resource, detailing spectroscopic characteristics, a robust synthesis protocol, and the broader significance of the pyridine scaffold in contemporary pharmaceutical design.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring, a bioisostere of benzene, is a cornerstone of modern drug design. Its presence in a molecule can significantly influence pharmacological activity, solubility, and metabolic stability.[1][2] The nitrogen atom introduces polarity, acts as a hydrogen bond acceptor, and provides a site for ionization, which can be crucial for target engagement and optimizing pharmacokinetic profiles.[1][2] Consequently, pyridine and its derivatives are integral components of numerous FDA-approved drugs, treating a wide array of conditions from cancer and HIV/AIDS to hypertension and Alzheimer's disease.[3][4]

This compound emerges as a particularly valuable asset in this context. It is not merely a pyridine derivative but a strategically designed synthetic intermediate. The molecule incorporates three key features:

-

The pyridine core , providing the foundational "privileged" scaffold.

-

An acetyl group at the 5-position, which serves as a versatile chemical handle for further molecular elaboration.

-

A tritylamino group at the 2-position, where the bulky trityl (triphenylmethyl) moiety acts as a robust protecting group for the amine, allowing for selective chemistry to be performed elsewhere on the molecule.

Core Properties of this compound

The fundamental identity and physical characteristics of a compound are critical for its effective use in a laboratory setting. Below are the core properties of this compound.

Chemical Structure:

Figure 1. Chemical structure of 1-[6-(tritylamino)-3-pyridinyl]ethanone.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1-[6-(tritylamino)pyridin-3-yl]ethanone | |

| CAS Number | 49647-11-2 | |

| Molecular Formula | C₂₆H₂₂N₂O | |

| Molecular Weight | 378.47 g/mol | |

| Appearance | White to Yellow Solid | |

| Purity | ≥98% (Typical) | |

| Storage | Room Temperature, under inert gas |

Spectroscopic Characterization

While experimental spectra are often proprietary, the structural features of this compound allow for a reliable prediction of its key spectroscopic signatures. These predictions are essential for reaction monitoring and quality control during synthesis.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shift / Frequency | Structural Assignment |

| ¹H NMR | δ 8.5-9.0 ppm (d) | Pyridine H at C6 |

| δ 7.8-8.2 ppm (dd) | Pyridine H at C4 | |

| δ 7.1-7.5 ppm (m) | 15H, Aromatic protons of the trityl group | |

| δ 6.5-6.9 ppm (d) | Pyridine H at C3 | |

| δ 5.5-6.5 ppm (s, broad) | N-H proton | |

| δ 2.5-2.7 ppm (s) | 3H, Acetyl methyl protons (-COCH₃) | |

| ¹³C NMR | δ ~197 ppm | Carbonyl carbon (C=O) |

| δ ~160 ppm | Pyridine C2 (attached to N-Trityl) | |

| δ ~148 ppm | Pyridine C6 | |

| δ ~144 ppm | Quaternary carbons of trityl phenyl rings | |

| δ ~137 ppm | Pyridine C4 | |

| δ ~127-130 ppm | Aromatic carbons of trityl phenyl rings | |

| δ ~125 ppm | Pyridine C5 (attached to acetyl) | |

| δ ~108 ppm | Pyridine C3 | |

| δ ~71 ppm | Quaternary carbon of trityl group (-C(Ph)₃) | |

| δ ~26 ppm | Acetyl methyl carbon (-CH₃) | |

| FT-IR | ~3300-3400 cm⁻¹ | N-H stretching |

| ~3050-3100 cm⁻¹ | Aromatic C-H stretching | |

| ~1680 cm⁻¹ | Ketone C=O stretching | |

| ~1580-1600 cm⁻¹ | C=C and C=N stretching (aromatic rings) |

Synthesis and Experimental Protocol

The synthesis of this compound is logically approached via the protection of a commercially available precursor, 2-Amino-5-acetylpyridine. The choice of the trityl group is deliberate; its steric bulk prevents unwanted reactions at the amine nitrogen, and it can be readily removed under acidic conditions that often leave other functional groups intact.

Caption: Proposed two-step synthetic workflow for this compound.

Detailed Protocol: Tritylation of 2-Amino-5-acetylpyridine

This protocol describes a robust method for the synthesis of the title compound. It is designed to be self-validating through clear procedural steps and rationale.

Materials:

-

2-Amino-5-acetylpyridine (1.0 eq)

-

Trityl chloride (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-5-acetylpyridine (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per mmol of starting material).

-

Base Addition: Add triethylamine (1.5 eq) to the solution via syringe. Stir the mixture for 5 minutes at room temperature.

-

Causality: TEA acts as an acid scavenger. The reaction of trityl chloride with the amine generates one equivalent of hydrochloric acid (HCl). TEA neutralizes this HCl to form triethylammonium chloride, preventing the protonation of the starting amine and driving the reaction forward.

-

-

Reagent Addition: In a separate flask, dissolve trityl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.

-

Causality: A slight excess of trityl chloride ensures complete consumption of the starting material. Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any residual acid) and then with brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient.

-

Trustworthiness: This standard purification technique effectively separates the nonpolar trityl-protected product from more polar impurities and any unreacted starting material, ensuring a high-purity final compound.

-

Strategic Applications in Drug Development

This compound is rarely the final therapeutic agent but rather a pivotal intermediate. Its structure is engineered for versatility in multi-step syntheses.

-

Protected Nucleophile: The trityl-protected amine at the 2-position is sterically hindered and chemically inert to many reaction conditions, such as those involving organometallics or mild oxidants. This allows chemists to focus on modifying other parts of the molecule without side reactions at the amine.

-

Versatile Acetyl Handle: The acetyl group at the 5-position is a gateway to a vast chemical space. It can undergo a variety of transformations:

-

Reduction: Reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor/acceptor.

-

Condensation: Aldol or Claisen-type condensations can be used to build larger carbon skeletons.

-

Oxidation: Baeyer-Villiger oxidation can convert the acetyl group into an ester, providing another linkage point.

-

Halogenation: Alpha-halogenation can create an electrophilic site for subsequent nucleophilic substitution.

-

Caption: Logical relationships showing the synthetic utility of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Statements: Based on data for similar structures, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound represents a sophisticated tool in the arsenal of the medicinal chemist. Its value lies not in its own biological activity, but in its strategic design as a stable, high-purity intermediate. By providing a protected amine and a reactive acetyl handle on the privileged pyridine scaffold, it enables the efficient and controlled synthesis of novel, complex molecules. This guide has outlined its core properties, a reliable synthesis protocol, and its logical application in the broader context of drug discovery, affirming its status as a key building block for developing the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-Acetylpyridine | 19828-20-7 [amp.chemicalbook.com]

An In-Depth Technical Guide to 1-(6-tritylamino-pyridin-3-yl)-ethanone (CAS No. 49647-11-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-tritylamino-pyridin-3-yl)-ethanone, a key synthetic intermediate in medicinal chemistry. The document delves into the compound's chemical properties, a detailed, inferred synthesis protocol, and its potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists in the pharmaceutical and biotechnology sectors, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Aminopyridine Scaffolds

Aminopyridine derivatives are a cornerstone in the field of medicinal chemistry, recognized for their versatile roles in the development of a wide array of biologically active molecules.[1][2] Their inherent structural features allow for interactions with various biological targets, making them privileged scaffolds in drug design.[3][4] The compound 1-(6-tritylamino-pyridin-3-yl)-ethanone (CAS No. 49647-11-2) is a significant derivative, strategically designed with a bulky trityl protecting group. This feature enhances its stability and lipophilicity, making it a valuable intermediate in multi-step syntheses.[1]

Physicochemical Properties and Structural Elucidation

1-(6-tritylamino-pyridin-3-yl)-ethanone is an organic compound characterized by a pyridine ring substituted with a tritylamino group at the 6-position and an ethanone moiety at the 3-position.[1]

| Property | Value | Source |

| CAS Number | 49647-11-2 | [1] |

| Molecular Formula | C₂₆H₂₂N₂O | [1] |

| Molecular Weight | 378.47 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | [1] |

| Stability | Stable under standard conditions; the trityl group is acid-labile | [5] |

The presence of the triphenylmethyl (trityl) group on the amino nitrogen serves a dual purpose. It acts as a protecting group, preventing unwanted side reactions of the amine during synthesis, and its steric bulk can direct subsequent reactions to other positions on the pyridine ring.[5] The ethanone functional group provides a reactive handle for further chemical modifications, such as condensation reactions or the formation of more complex heterocyclic systems.[1]

Synthesis and Mechanism

Step 1: Synthesis of 1-(6-aminopyridin-3-yl)ethanone

The precursor, 1-(6-aminopyridin-3-yl)ethanone, can be synthesized via several established methods for the preparation of aminopyridines.[6]

Step 2: Tritylation of 1-(6-aminopyridin-3-yl)ethanone

The protection of the amino group with a trityl group is a common strategy in organic synthesis.[5]

Experimental Protocol: Synthesis of 1-(6-tritylamino-pyridin-3-yl)-ethanone

Materials:

-

1-(6-aminopyridin-3-yl)ethanone (1.0 eq)

-

Trityl chloride (1.1 eq)

-

Anhydrous Pyridine (solvent)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

-

Anhydrous Dichloromethane (DCM) for workup and chromatography

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(6-aminopyridin-3-yl)ethanone and dissolve it in anhydrous pyridine.

-

Add a catalytic amount of DMAP to the solution.

-

Slowly add trityl chloride to the stirred solution at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(6-tritylamino-pyridin-3-yl)-ethanone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous pyridine and an inert atmosphere is crucial as trityl chloride is sensitive to moisture, which can lead to the formation of triphenylmethanol as a byproduct.

-

Pyridine as Solvent and Base: Pyridine serves as both the solvent and a base to neutralize the hydrochloric acid generated during the reaction.[5]

-

DMAP as a Catalyst: 4-(Dimethylamino)pyridine acts as a nucleophilic catalyst, forming a highly reactive N-tritylpyridinium intermediate, which accelerates the tritylation of the less nucleophilic amino group of the pyridine derivative.[5]

-

Aqueous Workup: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and helps in the separation of the organic product.

-

Chromatographic Purification: Flash column chromatography is essential to separate the desired product from unreacted starting materials, the triphenylmethanol byproduct, and other impurities.

Caption: Workflow for the synthesis of 1-(6-tritylamino-pyridin-3-yl)-ethanone.

Characterization

The structural confirmation of the synthesized 1-(6-tritylamino-pyridin-3-yl)-ethanone would be achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring and the three phenyl rings of the trityl group, a singlet for the methyl protons of the ethanone group, and a singlet for the amine proton.[7][8][9] |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons of the pyridine and phenyl rings, the methyl carbon, and the quaternary carbon of the trityl group.[7] |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ketone, N-H stretching, and C-H and C=C stretching of the aromatic rings.[10] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound. Fragmentation patterns may show the loss of the trityl group, which is a stable carbocation.[11][12][13] |

Applications in Drug Discovery

1-(6-tritylamino-pyridin-3-yl)-ethanone is a valuable pharmaceutical intermediate.[4][14][15] The aminopyridine core is a key pharmacophore in many approved drugs.[4] The presence of the acetyl group and the protected amine allows for diverse synthetic modifications, making it a versatile building block for creating libraries of compounds for high-throughput screening.

A significant area of application for this intermediate is in the synthesis of kinase inhibitors .[16] Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The 6-aminopyridine moiety can serve as a hydrogen bond donor and acceptor, a crucial feature for kinase hinge binding.[17] The acetyl group can be elaborated into more complex side chains that occupy other pockets of the kinase active site, leading to potent and selective inhibitors.

Caption: Conceptual pathway from intermediate to a potential kinase inhibitor.

Conclusion

1-(6-tritylamino-pyridin-3-yl)-ethanone is a strategically important intermediate in organic synthesis and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a two-step process involving the preparation of the aminopyridine precursor followed by a standard tritylation reaction. The compound's structure is well-suited for the development of novel therapeutics, particularly kinase inhibitors, due to the presence of a versatile aminopyridine scaffold and a modifiable acetyl group. This guide provides the foundational knowledge and a practical, inferred protocol to aid researchers in the synthesis and utilization of this valuable chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. 3-Acetylpyridine(350-03-8) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portal.tpu.ru [portal.tpu.ru]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. 1-(6-AMINOPYRIDIN-3-YL)ETHANONE | VSNCHEM [vsnchem.com]

An In-depth Technical Guide to 5-Acetyl-2-tritylamino pyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a cornerstone in the architecture of a vast array of pharmaceuticals, prized for its ability to enhance the pharmacological activity and bioavailability of drug candidates.[1][2] Its derivatives are integral to numerous therapeutic agents, highlighting the significance of this heterocyclic scaffold in medicinal chemistry.[1][2] 5-Acetyl-2-tritylamino pyridine emerges as a compound of interest within this class, featuring a reactive acetyl group and a sterically bulky tritylamino protecting group. This unique combination of functional groups presents both opportunities and challenges in the synthesis of novel bioactive molecules. The acetyl moiety serves as a versatile handle for further chemical modifications, while the trityl group offers selective protection of the amino functionality, a critical aspect in multi-step drug synthesis.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines a plausible synthetic route and characterization protocol, and discusses its potential applications in the landscape of drug discovery.

Physicochemical Properties of this compound

Precise experimental data for the physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on the known properties of its constituent functional groups and related pyridine derivatives, we can predict a reliable profile for this compound.

| Property | Predicted Value/Observation | Justification |

| Molecular Formula | C₂₆H₂₂N₂O | Based on its chemical structure. |

| Molecular Weight | 378.47 g/mol | Calculated from the molecular formula. |

| Physical Form | White to Yellow Solid | As reported by chemical suppliers. |

| Melting Point | Estimated 150-170 °C | The presence of the large, rigid trityl group and the polar acetyl and pyridine functionalities would contribute to a relatively high melting point. For comparison, the related compound 2-Amino-5-acetylpyridine has a melting point of 97-101 °C.[5] The significantly larger trityl group would be expected to increase the melting point substantially. |

| Boiling Point | > 400 °C (decomposes) | High molecular weight and polarity suggest a very high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols like methanol and ethanol. Insoluble in water. | The large, nonpolar trityl group will dominate the solubility profile, favoring less polar organic solvents. The polar pyridine and acetyl groups will allow for some solubility in more polar organic solvents but will be insufficient to overcome the hydrophobicity of the trityl group for aqueous solubility.[6] |

| CAS Number | 49647-11-2 | As registered in the Chemical Abstracts Service. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the acetyl group, and the tritylamino group.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. Electrophilic aromatic substitution is generally difficult and requires forcing conditions, with substitution typically occurring at the 3- and 5-positions. The presence of the electron-donating (by resonance) amino group at the 2-position and the electron-withdrawing acetyl group at the 5-position will further modulate the ring's reactivity.

Reactivity of the Acetyl Group

The acetyl group is a versatile functional handle for a variety of chemical transformations. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, allowing for reactions such as:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Wittig Reaction: Conversion of the carbonyl to an alkene.

-

Condensation Reactions: Aldol and similar condensation reactions at the alpha-carbon.

The reactivity of the acetyl group is influenced by the electron-withdrawing nature of the pyridine ring.[7]

The Tritylamino Group: A Bulky Protecting Moiety

The trityl (triphenylmethyl) group is a bulky protecting group for the amino functionality.[4] Its primary roles in a synthetic strategy are:

-

Steric Hindrance: The bulkiness of the trityl group can direct incoming reagents to other positions on the pyridine ring, offering regioselective control.[4]

-

Protection: It prevents the amino group from participating in unwanted side reactions during the modification of other parts of the molecule.[3]

-

Deprotection: The trityl group is typically removed under acidic conditions, regenerating the free amine.[8]

Synthesis and Characterization Workflow

A plausible synthetic route to this compound starts from the readily available 2-amino-5-acetylpyridine.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard tritylation of aromatic amines.[9]

Materials:

-

2-Amino-5-acetylpyridine

-

Trityl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2-amino-5-acetylpyridine (1.0 eq) in anhydrous DCM, add anhydrous pyridine (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard characterization workflow for the synthesized product.

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.20-7.40 (m, 15H): Protons of the trityl group.[2]

-

8.10-8.20 (m, 1H), 7.60-7.70 (m, 1H), 6.70-6.80 (m, 1H): Protons of the pyridine ring. The exact shifts and coupling patterns will depend on the electronic effects of the substituents.

-

~7.0 (br s, 1H): N-H proton.

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

FTIR (KBr, cm⁻¹):

-

~3400: N-H stretch.[15]

-

3100-3000: Aromatic C-H stretch.

-

~1680: C=O stretch (ketone).

-

1600, 1490, 1450: Aromatic C=C and C=N stretches.

-

-

Mass Spectrometry (ESI+):

-

m/z: 379.18 [M+H]⁺, 401.16 [M+Na]⁺.

-

Applications in Drug Development

The structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules for drug discovery.

Caption: Logical flow for the use of the title compound in drug development.

The acetyl group can be elaborated into a variety of other functionalities, while the trityl-protected amine allows for selective reactions at other sites. Following the desired modifications, the trityl group can be removed to reveal the 2-amino group, which can then be further functionalized, for instance, through acylation or alkylation, to generate a library of diverse compounds for biological screening. The bulky nature of the trityl group can also be exploited to influence the stereochemical outcome of reactions on adjacent functionalities.

Conclusion

This compound is a strategically important building block in medicinal chemistry. While detailed experimental data on its physical properties are not widely available, a reliable profile can be predicted based on established chemical principles. Its synthesis from 2-amino-5-acetylpyridine is straightforward, and its characterization can be achieved using standard spectroscopic techniques. The presence of both a reactive acetyl handle and a robust, bulky protecting group on the pyridine scaffold provides chemists with a versatile platform for the synthesis of novel and complex molecules with potential therapeutic applications. This guide serves as a foundational resource for researchers looking to incorporate this valuable intermediate into their drug discovery programs.

References

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 5. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]

- 6. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

Introduction: Navigating the Synthetic Challenges of Aminopyridines

An In-Depth Technical Guide: The Strategic Role of the Trityl Protecting Group in Aminopyridine Synthesis

Aminopyridine scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents due to their unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] However, the synthesis of highly functionalized aminopyridine derivatives is often a complex undertaking. The primary amino group, a potent nucleophile and base, can interfere with a wide array of synthetic transformations intended for the pyridine ring.[3] This necessitates a robust protecting group strategy to temporarily mask the amine's reactivity, thereby enabling precise and regioselective modifications elsewhere on the molecule.[4]

Among the arsenal of amine protecting groups available to the synthetic chemist, the triphenylmethyl (trityl, Tr) group stands out for its unique combination of steric bulk, predictable reactivity, and favorable physical properties. This guide provides a detailed examination of the trityl group's role in aminopyridine synthesis, from the fundamental principles of its application to field-proven protocols and its integration into complex, orthogonal synthetic strategies.

The Trityl Group: A Unique Tool for Amine Protection

The effectiveness of the trityl group stems from its distinct structural and chemical properties. Comprising three phenyl rings attached to a central quaternary carbon, it is one of the most sterically demanding protecting groups used in routine synthesis.

Core Advantages:

-

Steric Directing Influence: The significant steric bulk of the trityl group is its most powerful feature. When attached to the amino group of a pyridine, it effectively shields the ortho positions, sterically directing incoming reagents to the meta and para positions. This provides a reliable method for achieving regiocontrol in electrophilic substitution or metallation reactions that might otherwise yield complex product mixtures.[5][6]

-

Acid-Labile Cleavage: The trityl group exhibits high stability under basic, neutral, reductive, and oxidative conditions. However, the C-N bond is readily cleaved under mild acidic conditions due to the exceptional stability of the resulting trityl carbocation.[5][7] This high acid sensitivity allows for its selective removal in the presence of less acid-labile groups like tert-butyloxycarbonyl (Boc), forming the basis of powerful orthogonal protection strategies.[3][5][8]

-

Enhanced Solubility & Crystallinity: The introduction of the large, hydrophobic trityl group often increases the solubility of polar aminopyridine intermediates in common organic solvents and can significantly facilitate purification by promoting crystallization.[5][6]

Part 1: The Protection of Aminopyridines (N-Tritylation)

The introduction of the trityl group onto the nitrogen of an aminopyridine is a robust and high-yielding transformation.

Mechanism of Tritylation

Contrary to a simple SN2 pathway, which is impossible at a quaternary carbon, the reaction proceeds via a mechanism that leverages the formation of a stabilized trityl cation.[7] When 4-(dimethylamino)pyridine (DMAP) is used as a catalyst, it first reacts with trityl chloride to form a highly reactive N-trityl-DMAP salt. This intermediate is then readily attacked by the nucleophilic aminopyridine to furnish the N-tritylated product.[7][9]

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. jocpr.com [jocpr.com]

- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reactivity of the Acetyl Group in Pyridine Rings

This guide provides a comprehensive exploration of the chemical reactivity inherent to the acetyl group when attached to a pyridine ring. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a deep, applicable understanding of the principles at play.

Introduction: The Electronic Influence of the Pyridine Moiety

The reactivity of an acetyl group is fundamentally altered when attached to a pyridine ring, a phenomenon rooted in the electronic nature of the heterocycle itself. The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a significant electron-withdrawing effect (a negative inductive effect, -I) on the ring's carbon atoms.[1][2] This effect is further modulated by resonance, which delocalizes electron density away from the ortho (2- and 6-) and para (4-) positions.[2]

This electron-deficient nature of the pyridine ring has two major consequences for an attached acetyl group:

-

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the ring pulls electron density away from the acetyl group, making the carbonyl carbon even more partially positive and thus more susceptible to nucleophilic attack than in a compound like acetophenone.

-

Increased Acidity of α-Protons: The protons on the methyl group (the α-protons) are rendered more acidic. The resulting conjugate base, an enolate, is stabilized not only by delocalization of the negative charge onto the carbonyl oxygen but also by the inductive effect of the electron-deficient pyridine ring.[3]

The position of the acetyl group (2-, 3-, or 4-) significantly impacts its reactivity due to the varying strengths of these electronic effects at different positions.[4] For instance, the electron-withdrawing resonance effect is strongest at the 2- and 4-positions, leading to greater reactivity at these sites compared to the 3-position.

Table 1: Comparative Acidity of Acetylpyridines

| Compound | Approximate pKa of α-Protons | Rationale |

| Acetophenone | ~19-21 | Phenyl group is less electron-withdrawing than pyridyl. |

| 2-Acetylpyridine | ~18-20 | Strong inductive and resonance electron withdrawal. |

| 3-Acetylpyridine | ~20-22 | Weaker electron withdrawal (primarily inductive). |

| 4-Acetylpyridine | ~18-20 | Strong inductive and resonance electron withdrawal. |

Note: pKa values are approximate and can vary based on solvent and experimental conditions. The trend illustrates the electronic impact of the pyridine ring.[3][5]

Section 1: Reactions at the Carbonyl Carbon - Nucleophilic Addition

The enhanced electrophilicity of the acetylpyridine carbonyl carbon makes it a prime target for nucleophiles. This class of reactions is fundamental to building molecular complexity from acetylpyridine scaffolds.[6][7]

Mechanism: Nucleophilic Addition

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. This intermediate is then typically protonated during workup to yield an alcohol.[8]

Field-Proven Protocol: Synthesis of 1-(Pyridin-2-yl)ethanol via Grignard Reaction

This protocol details the addition of a methyl group using a Grignard reagent, a classic and robust method for C-C bond formation. The choice of an organometallic reagent like methylmagnesium bromide provides a potent carbon nucleophile.

Causality Behind Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react violently with water. All glassware must be flame-dried, and anhydrous solvents (like diethyl ether or THF) must be used to prevent quenching the reagent.

-

Inert Atmosphere: Oxygen can react with the Grignard reagent. A nitrogen or argon atmosphere is essential.

-

Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of the acetylpyridine to the Grignard solution at 0 °C helps control the reaction rate and minimize side reactions.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

-

Reagent Preparation: In the flask, place a solution of methylmagnesium bromide (e.g., 1.1 eq, 3.0 M in diethyl ether).

-

Reaction: Cool the Grignard solution to 0 °C using an ice bath. Dissolve 2-acetylpyridine (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the 2-acetylpyridine solution dropwise to the stirred Grignard reagent over 30 minutes.

-

Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate and precipitates magnesium salts.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 2: Reactions at the α-Carbon - Enolate Chemistry

The acidity of the α-protons on the acetyl group is a gateway to a vast array of synthetic transformations, including alkylations, condensations, and halogenations. The formation of an enolate intermediate is the critical first step.[9][10]

Enolate Formation: The Choice of Base is Critical

To form the enolate, a base is required to deprotonate the α-carbon. The choice of base dictates the efficiency and outcome of the reaction.

-

Strong, Non-nucleophilic Bases (e.g., LDA): For complete and irreversible deprotonation, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal.[11] Its bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon. This is crucial for subsequent reactions like alkylation.

-

Weaker Bases (e.g., NaOH, KOH): Hydroxide or alkoxide bases establish an equilibrium with a small concentration of the enolate.[10] This is suitable for reactions where the subsequent step is rapid and irreversible, such as in aldol or Claisen-Schmidt condensations.[12][13]

Field-Proven Protocol: Claisen-Schmidt Condensation to Synthesize Chalcones

This protocol describes the base-catalyzed condensation of an acetylpyridine with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone), a valuable scaffold in medicinal chemistry.[12][13]

Causality Behind Choices:

-

Base Catalyst: A catalytic amount of NaOH or KOH is sufficient to generate the enolate, which then attacks the aldehyde.[12] The reaction is driven forward by the formation of the highly conjugated and stable chalcone product.

-

Solvent: Ethanol is a common solvent as it readily dissolves both the reactants and the base.

-

Temperature: The reaction is typically run at room temperature to prevent side reactions.[13]

Step-by-Step Methodology:

-

Reactant Solution: In an Erlenmeyer flask, dissolve 4-acetylpyridine (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

-

Initiation: While stirring, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes cloudy and a precipitate begins to form.

-

Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any residual base, followed by a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol.

Section 3: The Willgerodt-Kindler Reaction

A unique and powerful transformation of aryl alkyl ketones is the Willgerodt-Kindler reaction.[14][15] This reaction converts the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide, effectively migrating the carbonyl functionality to the terminal position of the alkyl chain and oxidizing it.[14][16]

Mechanism Overview

The reaction proceeds through a complex mechanism involving the formation of an enamine, followed by reaction with elemental sulfur.[14][16] A series of rearrangements leads to the migration of the functional group down the chain, culminating in the formation of a thioamide.[16]

Field-Proven Protocol: Synthesis of 2-Pyridylthioacetamide

Causality Behind Choices:

-

Reagents: Morpholine is a commonly used amine, and elemental sulfur is the oxidant and sulfur source.[17] The combination is effective and relatively safe to handle.

-

Solvent/Catalyst: Pyridine can be used as a solvent, which also acts as a base to facilitate the initial enamine formation.

-

Temperature: The reaction requires heating (reflux) to overcome the activation energy of the multiple steps in the rearrangement cascade.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-acetylpyridine (1.0 eq), morpholine (2.5 eq), and elemental sulfur (1.5 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The mixture will darken significantly.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Isolation: The thioamide product often precipitates as a solid. If it separates as an oil, extract the aqueous mixture with dichloromethane.

-

Purification: The crude solid can be collected by filtration and recrystallized from ethanol. If extracted, the organic layer should be dried (Na₂SO₄), filtered, and concentrated. The residue can be purified by column chromatography.

Conclusion

The acetyl group on a pyridine ring is a versatile functional handle whose reactivity is profoundly influenced by the electronic properties of the heterocycle. By understanding the principles of nucleophilic addition to the carbonyl, enolate formation at the α-carbon, and specialized rearrangements like the Willgerodt-Kindler reaction, researchers can strategically design and execute synthetic routes to a wide array of complex molecules. The protocols described herein represent robust, field-tested methodologies that provide a solid foundation for practical application in pharmaceutical and materials science research.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 6. CAS 1122-54-9: 4-Acetylpyridine | CymitQuimica [cymitquimica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 15. Willgerodt-Kindler Reaction [drugfuture.com]

- 16. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Synthetic Potential of 5-Acetyl-2-tritylamino pyridine: A Guide for Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 5-Acetyl-2-tritylamino pyridine, a versatile building block for researchers, medicinal chemists, and professionals in drug development. By leveraging the distinct reactivity of its constituent moieties—the 2-aminopyridine core, the reactive acetyl group, and the sterically demanding trityl protecting group—this compound offers a strategic entry point to a diverse array of complex nitrogen-containing heterocycles. This document elucidates the rationale behind its use, detailing key synthetic transformations and providing robust experimental protocols to empower innovation in organic synthesis and medicinal chemistry.

Introduction: Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and natural products.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of functionalization, make it a privileged scaffold in drug design.[2][3] Specifically, 2-aminopyridine derivatives are of significant interest due to their prevalence in bioactive molecules with applications ranging from antibacterial to anticancer agents.[3][4]

This compound emerges as a particularly valuable intermediate. The trityl (triphenylmethyl) group offers robust protection of the primary amine, preventing its participation in undesired side reactions while subsequent modifications are performed on the acetyl group or the pyridine ring itself. The acetyl group, in turn, serves as a versatile chemical handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will systematically explore the synthesis of this key intermediate and its potential applications in constructing complex molecular architectures.

Synthesis and Protection Strategy

The journey to harnessing the potential of this compound begins with the synthesis of its precursor, 2-amino-5-acetylpyridine. Subsequently, the strategic introduction of the trityl protecting group is performed.

Synthesis of 2-Amino-5-acetylpyridine

Several synthetic routes to 2-amino-5-acetylpyridine have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

One common approach involves the acylation of 2-aminopyridine.[5] Another viable method starts from 5-methyl-2-nitropyridine, which is first reduced to 5-methyl-2-aminopyridine and then acetylated.[5]

A reliable method, adapted from literature procedures, is the acylation of 2-amino-5-bromopyridine followed by a Heck reaction. For the purpose of this guide, we will focus on a common laboratory-scale synthesis starting from 2-aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-acetylpyridine

-

Step 1: Acetylation of 2-Aminopyridine. To a solution of 2-aminopyridine in a suitable solvent such as pyridine or triethylamine, an acylating agent like acetyl chloride or acetic anhydride is added dropwise under controlled temperature conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 2: Nitration. The resulting 2-acetamidopyridine is carefully nitrated using a mixture of fuming nitric acid and sulfuric acid to introduce a nitro group at the 5-position.

-

Step 3: Reduction. The nitro group of 2-acetamido-5-nitropyridine is then reduced to an amino group. Common reducing agents for this transformation include iron powder in the presence of an acid or catalytic hydrogenation.

-

Step 4: Hydrolysis. The acetyl protecting group on the amino function is removed under acidic or basic conditions to yield 2,5-diaminopyridine.

-

Step 5: Sandmeyer Reaction and Acetylation. The 5-amino group is converted to a diazonium salt and subsequently transformed into an acetyl group via a suitable organometallic coupling reaction, or alternatively, the 5-amino group can be converted to a bromine or iodine, followed by a transition-metal-catalyzed acylation.

Trityl Protection of the 2-Amino Group

The trityl group is an excellent choice for protecting primary amines due to its steric bulk, which prevents N,N-dialkylation, and its acid lability, allowing for mild deprotection conditions that are orthogonal to many other protecting groups.[6][7] The protection of the 2-amino group of 2-amino-5-acetylpyridine is typically achieved by reacting it with trityl chloride in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-amino-5-acetylpyridine, trityl chloride (TrCl), dry pyridine, and dry dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-amino-5-acetylpyridine (1.0 eq) in a mixture of dry pyridine and dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add trityl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Table 1: Summary of Synthesis and Protection Steps

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Synthesis of 2-Amino-5-acetylpyridine | Varies depending on route | 60-80% |

| 2 | Trityl Protection | Trityl Chloride, Pyridine | 85-95% |

Diagram 1: Synthetic Workflow

Caption: Workflow for the synthesis and utilization of this compound.

Synthetic Transformations of the Acetyl Group

With the 2-amino group securely protected, the acetyl moiety at the 5-position becomes the primary site for synthetic elaboration. The methyl group of the acetyl function is sufficiently acidic to undergo a range of classical and modern organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[2][8] While the acetyl group of this compound is a ketone, its methyl protons can be activated under basic conditions to react with aldehydes, leading to the formation of α,β-unsaturated systems. These products are valuable intermediates for the synthesis of various heterocyclic systems through subsequent cyclization reactions.

Hypothetical Protocol: Knoevenagel Condensation

-

Materials: this compound, an aromatic aldehyde (e.g., benzaldehyde), piperidine, and a suitable solvent (e.g., ethanol or toluene).

-

Procedure:

-

To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in the chosen solvent, add a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and monitor by TLC. A Dean-Stark trap can be used to remove the water formed during the reaction.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the corresponding chalcone derivative.

-

Mannich Reaction

The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine.[9][10] The acetyl group of this compound can serve as the active hydrogen component, leading to the formation of β-aminoketones, known as Mannich bases. These products are versatile intermediates in medicinal chemistry, as they can be readily transformed into other functional groups.[11]

Hypothetical Protocol: Mannich Reaction

-

Materials: this compound, paraformaldehyde, a secondary amine (e.g., dimethylamine hydrochloride), and a protic solvent (e.g., ethanol).

-

Procedure:

-

Suspend this compound (1.0 eq), paraformaldehyde (1.2 eq), and the secondary amine hydrochloride (1.2 eq) in the solvent.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After cooling, the product may precipitate. If not, concentrate the reaction mixture and adjust the pH to basic with a suitable base (e.g., NaOH or Na2CO3).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

-

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction allows for the conversion of aryl alkyl ketones into the corresponding thioamides.[3][12] This transformation is particularly useful for introducing a thioamide functionality, which is a key building block for the synthesis of various sulfur-containing heterocycles like thiazoles. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[8]

Hypothetical Protocol: Willgerodt-Kindler Reaction

-

Materials: this compound, elemental sulfur, and morpholine.

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, combine this compound (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).

-

Heat the mixture to reflux under an inert atmosphere for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting thioamide by column chromatography.

-

Diagram 2: Potential Reactions of the Acetyl Group

Caption: Key synthetic transformations of the acetyl group in this compound.

Deprotection of the Trityl Group

A significant advantage of the trityl protecting group is its facile removal under mild acidic conditions. This allows for the unmasking of the 2-amino group at a late stage in the synthesis, preserving it from reacting during the modification of the acetyl group.

Common reagents for trityl deprotection include trifluoroacetic acid (TFA) in a suitable solvent like DCM, or milder acids such as formic acid or acetic acid.[6][13] The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule.

Experimental Protocol: Trityl Deprotection

-

Materials: The trityl-protected pyridine derivative, trifluoroacetic acid (TFA), and dichloromethane (DCM).

-

Procedure:

-

Dissolve the trityl-protected compound in DCM.

-

Cool the solution to 0 °C.

-

Add a solution of TFA in DCM (typically 10-50% v/v) dropwise.

-

Stir the reaction at 0 °C or room temperature and monitor by TLC.

-

Once the reaction is complete, carefully quench the acid with a saturated aqueous solution of sodium bicarbonate.

-

Separate the aqueous and organic layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the deprotected product by column chromatography or recrystallization.

-

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in the toolkit of the modern organic and medicinal chemist. The strategic use of the trityl protecting group allows for the selective functionalization of the acetyl moiety, paving the way for the synthesis of a wide range of novel and complex pyridine derivatives. The reactions detailed in this guide—the Knoevenagel condensation, Mannich reaction, and Willgerodt-Kindler reaction—represent just a fraction of the synthetic possibilities. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the judicious application of intermediates like this compound will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

- 1. Willgerodt-Kindler Reaction [drugfuture.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 8. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. adichemistry.com [adichemistry.com]

- 10. Mannich reaction - Wikipedia [en.wikipedia.org]

- 11. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 13. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

A Senior Application Scientist's Guide to the Synthesis of 2,5-Substituted Pyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the 2,5-Substituted Pyridine Scaffold

The pyridine ring is one of the most ubiquitous heterocyclic motifs in pharmaceutical and materials science, prized for its unique electronic properties, ability to act as a ligand, and its role as a bioisostere for a phenyl ring.[1][2] Among its various substitution patterns, the 2,5-disubstituted arrangement presents a particularly valuable scaffold. This substitution pattern is a cornerstone in numerous FDA-approved drugs, agrochemicals, and functional organic materials. The challenge, however, lies in its efficient and regioselective synthesis. The inherent electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with and deactivate metal catalysts create synthetic hurdles that demand sophisticated and robust methodologies.[1][3]

This guide provides an in-depth exploration of the core strategies for synthesizing 2,5-substituted pyridines. Moving beyond a simple recitation of reactions, we will dissect the causality behind methodological choices, offering field-proven insights into why certain strategies are preferred for specific applications. We will cover both the functionalization of a pre-existing pyridine core and the de novo construction of the ring, providing validated protocols and comparative data to empower researchers in their synthetic endeavors.

Part 1: Functionalization of Pre-existing Pyridine Scaffolds

The most direct route to 2,5-substituted pyridines often involves the selective functionalization of readily available, inexpensive pyridine starting materials, such as dihalopyridines. Transition metal-catalyzed cross-coupling reactions are the undisputed workhorses in this domain, offering unparalleled scope and reliability.

Palladium-Catalyzed Cross-Coupling: The Cornerstone of Pyridine Functionalization

Palladium-catalyzed reactions provide a modular and highly effective means to form C-C and C-N bonds at specific positions on the pyridine ring. The general catalytic cycle, illustrated below, forms the mechanistic basis for these powerful transformations.

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[4]

-

Expertise & Causality: When functionalizing a 2,5-dihalopyridine, the inherent reactivity difference between halide positions can be exploited for selective, sequential couplings. For instance, in 2-chloro-5-bromopyridine, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for selective functionalization at the 5-position first. The choice of base (e.g., Na₂CO₃, K₃PO₄) is critical; it activates the boronic acid for transmetalation and influences the overall reaction rate. For challenging substrates, stronger bases and more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to promote the reductive elimination step.[5]

-

Representative Protocol: Suzuki-Miyaura Coupling of 2-Amino-3-bromopyridine [5]

-

To a round-bottom flask, add the 2-amino-3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%).

-

Add 1,4-dioxane (5 mL) followed by an aqueous solution of sodium carbonate (2 M, 2.0 mL).

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to reflux (approx. 100 °C) and monitor by TLC or LC-MS for 8-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-arylpyridine.

-

The Stille reaction couples an organotin compound (organostannane) with an organohalide. Its primary advantage is the tolerance of a very wide range of functional groups, as organostannanes are largely inert to many reaction conditions.[6][7]

-

Expertise & Causality: The main drawback of Stille coupling is the toxicity of organotin reagents and byproducts, which can be difficult to remove. This has led to its reduced use in pharmaceutical development, especially in late-stage synthesis. However, for complex molecule synthesis where other methods fail, its reliability remains valuable.[6] The choice of a ligand-free palladium source like Pd₂(dba)₃ is often effective, though the addition of phosphine ligands can accelerate the reaction. The key transmetalation step is generally irreversible, driving the reaction to completion. Stille-type procedures have been effectively used to create functionalized bipyridines and terpyridines in high yields.[8][9]

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron or organotin counterparts.[10] This heightened reactivity allows for couplings to occur under milder conditions and can be particularly effective for less reactive halides like aryl chlorides.[11]

-

Expertise & Causality: The high reactivity of organozinc reagents is a double-edged sword. While enabling difficult couplings, it also makes them sensitive to air and moisture and reduces their functional group tolerance compared to Suzuki or Stille reagents.[10] The preparation of the pyridylzinc reagent is a critical step, often achieved via transmetalation from an organolithium or Grignard reagent, or by direct insertion of activated zinc into a pyridyl halide.[12] This method is a powerful tool for preparing bipyridines and has been used to synthesize various 2-benzylpyridine analogues.[12][13]

The Sonogashira reaction is the premier method for forming a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide.[14] It typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).

-

Expertise & Causality: The copper co-catalyst is crucial for forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This dual-catalyst system allows the reaction to proceed under mild, often amine-based, conditions.[15] In recent years, copper-free Sonogashira protocols have been developed to avoid issues with copper-mediated homocoupling of the alkyne (Glaser coupling).[14] This reaction is highly efficient for introducing alkynyl substituents onto a pyridine ring, a common step in the synthesis of complex molecular scaffolds and conjugated materials.[16][17][18]

-

Representative Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [17]

-

To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

-

Add 2.0 mL of DMF and stir for 30 minutes at room temperature.

-

Add the 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

-

Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

-